Lipophilicity Advantage Over the Free Acid for Enhanced Membrane Permeability
Methyl 5-methylfuran-3-carboxylate is significantly more lipophilic than its corresponding free acid, 5-methylfuran-3-carboxylic acid. The methyl ester exhibits a consensus LogP value of 1.32 , compared to an estimated LogP of 0.72 for the acid . This difference is critical for applications where passive membrane diffusion is required.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 1.32 |
| Comparator Or Baseline | 5-methylfuran-3-carboxylic acid: LogP = 0.72 (estimated) |
| Quantified Difference | The methyl ester is approximately 0.6 LogP units more lipophilic, corresponding to roughly a 4-fold increase in partition coefficient. |
| Conditions | Calculated LogP values; consensus from multiple models for target, estimated for comparator. |
Why This Matters
Higher LogP is a key determinant of membrane permeability, making the methyl ester a more suitable starting point for developing cell-permeable probes or drugs compared to the less lipophilic free acid.
